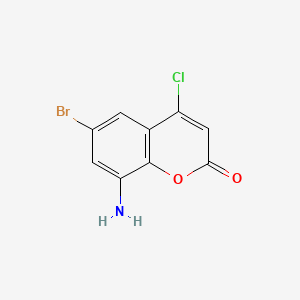

8-Amino-6-bromo-4-chlorocoumarin

Description

Properties

Molecular Formula |

C9H5BrClNO2 |

|---|---|

Molecular Weight |

274.50 g/mol |

IUPAC Name |

8-amino-6-bromo-4-chlorochromen-2-one |

InChI |

InChI=1S/C9H5BrClNO2/c10-4-1-5-6(11)3-8(13)14-9(5)7(12)2-4/h1-3H,12H2 |

InChI Key |

KXEWZSOOYYZFOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CC(=O)O2)Cl)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthesis of 6-Bromo-4-chlorocoumarin Intermediate

- Starting materials: Salicylaldehyde derivatives or resorcinol derivatives are commonly used.

- Halogenation: Electrophilic aromatic substitution is employed to introduce bromine and chlorine atoms selectively at the 6 and 4 positions of the coumarin ring.

- Conditions: Bromination is often performed on 3-acetylcoumarin intermediates using brominating agents in chloroform under mild conditions (e.g., 50 °C with piperidine as a base) to achieve high yields (up to 99%) of bromoacetylcoumarin, which can be further converted to bromo-substituted coumarins.

Chlorination

- Chlorination at the 4-position is typically achieved through electrophilic substitution using chlorine sources under controlled temperature to avoid over-chlorination or decomposition.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | Bromine or N-bromosuccinimide in CHCl3, 50 °C, piperidine base | 90-99 | High selectivity for 6-position bromination |

| Chlorination | Chlorine gas or chlorinating agents, mild temperature | 70-85 | Controlled to avoid polysubstitution |

The introduction of the amino group at the 8-position of the coumarin ring is a key step to obtain 8-amino derivatives.

Nitration and Subsequent Reduction

- Nitration: The 8-position is first nitrated to form 8-nitro-6-bromo-4-chlorocoumarin using nitrating agents under temperature control (below 10 °C to avoid side reactions and maximize yield).

- Reduction: The nitro group is then reduced to an amino group using iron powder in acidic ethanol-hydrochloric acid mixture at elevated temperatures (~90 °C) for several hours (6 hours typical). This method yields the 8-amino derivative with moderate yields (~50%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration | Concentrated nitric acid, low temperature (<10 °C) | 70-80 | Temperature control critical for selectivity |

| Reduction | Iron powder, ethanol-HCl, 90 °C, 6 hours | ~50 | Formation of white precipitate, filtered and washed |

Alternative Amination via Smiles Rearrangement

- Alkylation of 7-hydroxycoumarins with α-bromoacetamides followed by base-promoted rearrangement and hydrolysis can yield aminocoumarins.

- This method involves stirring hydroxycoumarin with cesium carbonate and α-bromoacetamide in acetonitrile at 50 °C for 16 hours to form O-alkylated intermediates, which upon treatment with cesium carbonate in dimethylformamide at 70 °C undergo rearrangement to the amino derivatives.

Representative Experimental Procedure for this compound

While direct literature examples specifically for this compound are limited, the following adapted procedure combines the above steps:

Synthesis of 6-bromo-4-chlorocoumarin:

- Prepare 3-acetylcoumarin from salicylaldehyde and ethyl acetoacetate via Perkin condensation.

- Brominate at the 6-position using bromine in chloroform with piperidine at 50 °C.

- Chlorinate at the 4-position using controlled chlorination.

-

- Treat 6-bromo-4-chlorocoumarin with nitric acid at temperatures below 10 °C to yield 8-nitro-6-bromo-4-chlorocoumarin.

-

- Reduce the nitro group using iron powder in ethanol-hydrochloric acid mixture at 90 °C for 6 hours to obtain this compound.

Data Table Summarizing Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Coumarin core synthesis (Perkin) | Salicylaldehyde + ethyl acetoacetate, acetic anhydride, triethylamine | 120 | Several hours | 70-85 | Base-catalyzed condensation |

| Bromination | Bromine, CHCl3, piperidine | 50 | 1-2 hours | 90-99 | Selective 6-position bromination |

| Chlorination | Chlorine gas or chlorinating agent | Mild | 1-2 hours | 70-85 | Controlled 4-position chlorination |

| Nitration | Concentrated HNO3, temperature control | <10 | 30-60 minutes | 70-80 | Avoid side reactions |

| Reduction | Fe powder, ethanol-HCl | 90 | 6 hours | ~50 | Nitro to amino group |

| Alternative Amination | α-Bromoacetamide, Cs2CO3, DMF | 50-70 | 16-24 hours | 60-75 | Smiles rearrangement route |

Research Discoveries and Notes

- The temperature control during nitration is critical to avoid over-nitration or decomposition, which affects yield significantly.

- The iron powder reduction method is preferred for its simplicity and moderate yields, though alternative catalytic hydrogenation methods may improve efficiency.

- The Smiles rearrangement pathway offers a versatile alternative for amination, especially when starting from hydroxycoumarins, enabling diverse N-substituted aminocoumarins.

- The presence of halogen substituents (bromo and chloro) influences the electronic properties and reactivity of the coumarin ring, requiring careful optimization of reaction conditions to maintain selectivity.

Chemical Reactions Analysis

8-Amino-6-bromo-4-chlorocoumarin undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The bromo and chloro groups can be reduced to form dehalogenated products using reducing agents such as lithium aluminum hydride.

Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Amino-6-bromo-4-chlorocoumarin has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a fluorescent probe in analytical chemistry.

Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes at the cellular level.

Medicine: Research has explored its potential as an anticancer agent, antimicrobial agent, and in the development of new pharmaceuticals.

Industry: It is used in the development of dyes, optical brighteners, and other industrial chemicals

Mechanism of Action

The mechanism of action of 8-Amino-6-bromo-4-chlorocoumarin involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis (programmed cell death). The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in imaging applications .

Comparison with Similar Compounds

Table 1: Key Differences Among Coumarin and Quinoline Derivatives

Physicochemical Properties

- Solubility: The amino group in this compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-aminated analogs like 6-Bromo-4-chloroquinoline-3-carbonitrile, which is more lipophilic due to the nitrile group .

- Molecular Weight: Halogenation increases molecular weight significantly (e.g., this compound: ~307.5 g/mol vs. 6-Bromo-4-hydroxycoumarin: ~257.5 g/mol).

Research Findings and Limitations

- Synthetic Challenges : Introducing multiple halogens and functional groups requires precise control to avoid side reactions, as seen in the use of dibromoisocyanuric acid for regioselective bromination .

- Knowledge Gaps: Comparative pharmacokinetic data (e.g., metabolic stability, toxicity) between aminated and non-aminated coumarins remain underexplored.

Q & A

Q. What are the recommended synthetic routes for 8-amino-6-bromo-4-chlorocoumarin, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sequential halogenation and amination of the coumarin core. A common approach is:

Bromination : Introduce bromine at C6 using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–5°C).

Chlorination : Electrophilic chlorination at C4 via chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane.

Amination : Substitute a nitro or leaving group at C8 with ammonia or amines under reflux in ethanol.

Optimization Tips :

-

Monitor reaction progress via TLC or HPLC to minimize side products (e.g., dihalogenated byproducts) .

-

Use anhydrous solvents to prevent hydrolysis of intermediates.

- Data Table :

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C | 75–80 | >95% |

| Chlorination | SO₂Cl₂, CH₂Cl₂ | 65–70 | >90% |

| Amination | NH₃, EtOH, reflux | 50–60 | >85% |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do substituent positions (bromo at C6, chloro at C4) influence the electronic properties and reactivity of the coumarin core?

- Methodological Answer :

- Electronic Effects : Bromine (C6) acts as an electron-withdrawing group, polarizing the coumarin ring and enhancing electrophilic substitution at C7. Chlorine (C4) stabilizes the π-system, reducing reactivity at adjacent positions.

- Reactivity : The C6 bromine directs nucleophilic attacks (e.g., amination) to C8 via resonance and inductive effects. Computational DFT studies (e.g., Gaussian) can model charge distribution .

- Experimental Validation : Use X-ray crystallography (ORTEP-3) to confirm substituent geometry and electron density maps .

Q. What analytical techniques resolve contradictions in NMR and mass spectrometry data for halogenated coumarins?

- Methodological Answer :

- NMR Conflicts : For overlapping peaks (e.g., aromatic protons), use 2D NMR (COSY, HSQC) to assign signals. Deuterated DMSO-d₆ enhances solubility .

- Mass Spec Challenges : High-resolution MS (HRMS-ESI) distinguishes isotopic patterns (e.g., Br/Cl clusters). Compare with theoretical m/z values (e.g., 275.57 g/mol for C₉H₆BrClNO₂) .

- Purity Verification : Combine HPLC (C18 column, acetonitrile/water gradient) with X-ray diffraction for structural confirmation .

Q. How can computational methods predict regioselectivity in nucleophilic substitution reactions of polyhalogenated coumarins?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify electrophilic sites. For this compound, C8 shows higher electrophilicity than C3/C5 due to adjacent halogens .

- Docking Studies : Simulate nucleophile (e.g., NH₃) interactions with the coumarin framework to predict reaction pathways.

- Validation : Cross-check with experimental kinetic data (e.g., reaction rates with varying nucleophiles) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for halogenated coumarins?

- Methodological Answer :

- Source Evaluation : Ensure data comes from peer-reviewed studies with standardized assays (e.g., MIC for antimicrobial activity).

- Control Experiments : Replicate studies using identical conditions (solvent, concentration).

- Meta-Analysis : Compare substituent effects across analogs (e.g., 6-bromo-4-chloro vs. 6-chloro-4-bromo derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.